Afabicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Afabicin, also known as Debio-1450 or AFN-1720, is a novel antibiotic specifically designed to target Staphylococcus species, including methicillin-resistant strains. It functions as a prodrug that is converted in vivo to its active form, afabicin desphosphono, which inhibits the enzyme enoyl-acyl carrier protein reductase (FabI). This enzyme plays a crucial role in the bacterial fatty acid synthesis pathway (FAS-II), essential for maintaining cell membrane integrity. The unique mechanism of action of afabicin distinguishes it from traditional antibiotics, focusing on a pathway that is not present in eukaryotic cells, thereby minimizing potential side effects on human cells .

Afabicin acts by inhibiting the FabI enzyme in staphylococci. FabI plays a vital role in the fatty acid synthesis pathway (FASII) essential for bacterial cell wall construction [, ]. By inhibiting FabI, Afabicin disrupts the bacteria's ability to build a functional cell wall, ultimately leading to cell death []. This targeted approach offers several advantages. Firstly, it specifically targets staphylococci, minimizing harm to gut microbiota unlike broad-spectrum antibiotics. Secondly, its novel mechanism of action reduces the risk of cross-resistance with existing antibiotics [].

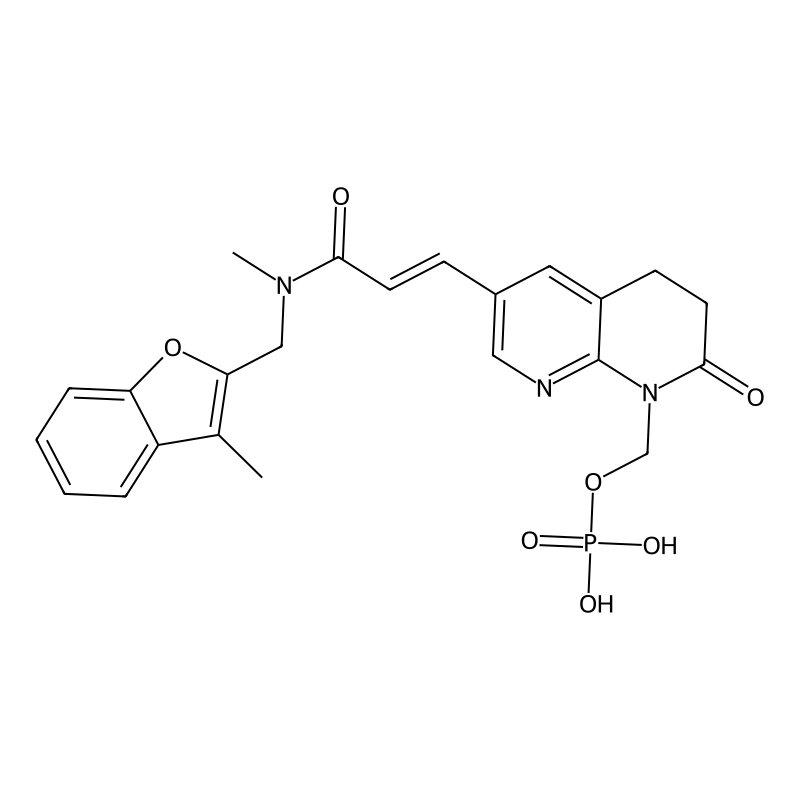

The chemical structure of afabicin can be represented by the formula . Upon administration, afabicin undergoes hydrolysis to yield afabicin desphosphono. This conversion is critical as the active compound then interacts with the FabI enzyme, leading to the inhibition of fatty acid synthesis in susceptible bacteria. The specific

Afabicin exhibits potent antibacterial activity primarily against Staphylococcus aureus, including methicillin-resistant strains. Clinical studies have shown that it has comparable efficacy to established treatments like vancomycin and linezolid for acute bacterial skin and skin structure infections (ABSSSI) . Importantly, afabicin has demonstrated a favorable safety profile with fewer gastrointestinal side effects compared to other antibiotics .

The synthesis of afabicin involves several key steps:

- Starting Materials: The synthesis begins with the appropriate benzofuran derivatives and amines.

- Coupling Reactions: Brominated coupling partners are utilized to maintain necessary functional groups for target engagement with FabI.

- Deprotection and Finalization: After various modifications, including ring formation and functional group transformations, the final product is obtained through careful purification processes .

The synthetic route has been optimized for scale-up production while ensuring enantiomeric purity.

Afabicin is primarily applied in treating infections caused by Staphylococcus species, particularly those resistant to other antibiotics. Its narrow-spectrum activity makes it suitable for targeted therapy, which can help preserve the normal microbiota and reduce the risk of developing antibiotic resistance . Ongoing clinical trials are exploring its efficacy in treating various staphylococcal infections beyond ABSSSI.

Studies have shown that afabicin has minimal interactions with other drugs, making it a promising candidate for combination therapies. Importantly, it does not significantly alter gut microbiota diversity compared to traditional broad-spectrum antibiotics . This property suggests that afabicin could be used alongside other treatments without exacerbating dysbiosis or contributing to antibiotic resistance.

Afabicin's unique mechanism of action sets it apart from other antibiotics targeting bacterial fatty acid synthesis or similar pathways. Here are some similar compounds:

| Compound Name | Mechanism of Action | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Linezolid | Protein synthesis inhibitor | Broad spectrum | Effective against Gram-positive bacteria |

| Vancomycin | Cell wall synthesis inhibitor | Primarily Gram-positive | Used against resistant strains |

| Teixobactin | Cell wall synthesis inhibitor | Narrow spectrum | Targets lipid II precursor |

| Fatty Acid Synthase Inhibitors | Inhibit fatty acid synthesis | Varies | May affect both Gram-positive and Gram-negative |

Afabicin stands out due to its selective targeting of FabI in the FAS-II pathway, which is not shared by most other antibiotics. This specificity reduces collateral damage to beneficial microbiota and limits resistance development .

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₄N₃O₇P |

| Molecular Weight (g/mol) | 485.43 |

| Monoisotopic Mass (g/mol) | 485.135187 |

The compound exists in multiple derivative forms, including afabicin disodium with molecular formula C₂₃H₂₂N₃Na₂O₇P and molecular weight 529.4 grams per mole, and afabicin diolamine with molecular formula C₂₇H₃₈N₅O₉P and molecular weight 607.6 grams per mole [3] [6].

Structural Characteristics

Afabicin exhibits a complex heterocyclic structure comprising three distinct aromatic and heterocyclic moieties connected through an acrylamide linker system [1] [14]. The molecular architecture consists of a benzofuran ring system, specifically featuring a 3-methylbenzofuran-2-yl subunit, which is connected through a methylene bridge to a tertiary amine functionality [14] [16].

The central structural framework incorporates a 1,8-naphthyridine core, specifically a 2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl system, which serves as the primary heterocyclic scaffold [1] [14]. This naphthyridine system is characterized by a bicyclic structure containing two nitrogen atoms positioned at the 1 and 8 positions, with a lactam functionality at the 2-position [20].

The acrylamide linker features an Extended stereochemical configuration, connecting the naphthyridine core to the tertiary amide functionality [13] [14]. The phosphonate group is attached to the naphthyridine nitrogen through a methylene spacer, creating the prodrug functionality that enables enhanced bioavailability [8] [9].

The International Union of Pure and Applied Chemistry systematic name for afabicin is (E)-(6-(3-(methyl((3-methylbenzofuran-2-yl)methyl)amino)-3-oxoprop-1-en-1-yl)-2-oxo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)methyl dihydrogen phosphate [14] [16].

Stereochemistry

Afabicin contains specific stereochemical elements that are crucial for its biological activity [4] [7]. The compound features an Extended double bond configuration within the acrylamide linker, as indicated by the systematic nomenclature and confirmed through crystallographic studies [13] [14]. This Extended stereochemistry is essential for maintaining the proper spatial arrangement required for target enzyme binding [4] [7].

Crystallographic investigations have revealed that afabicin exhibits a preferred stereochemical configuration that optimizes its interaction with the FabI enzyme active site [4] [7]. The Extended configuration of the acrylamide double bond ensures optimal positioning of the benzofuran ring system within the hydrophobic binding pocket of the target enzyme [4] [20].

The stereochemical integrity of afabicin is maintained through restricted rotation around the acrylamide double bond, which prevents interconversion between Extended and Z-isomers under physiological conditions [4]. Molecular dynamics simulations have demonstrated that the Extended configuration provides enhanced binding affinity compared to alternative stereochemical arrangements [4] [7].

Isothermal titration calorimetry studies have confirmed that the specific stereochemical configuration of afabicin contributes significantly to the thermodynamic stability of the enzyme-inhibitor complex [4] [7]. The Enhanced stereochemistry facilitates the formation of critical hydrogen-bonding networks with conserved amino acid residues in the FabI active site [4] [20].

Chemical Synthesis Pathways

The synthesis of afabicin involves a multi-step synthetic approach that constructs the complex heterocyclic framework through sequential condensation and cyclization reactions [13]. The synthetic pathway begins with the preparation of the 1,8-naphthyridine core through a modified Friedländer condensation reaction involving 2-aminonicotinaldehyde derivatives [15].

The benzofuran moiety is introduced through nucleophilic substitution reactions involving 3-methylbenzofuran-2-methanol derivatives [13]. The acrylamide linker is constructed through Wittig-type olefination reactions or Horner-Wadsworth-Emmons condensations to ensure the Extended stereochemical configuration [13].

The phosphonate functionality is incorporated through phosphorylation reactions using phosphoryl chloride or related phosphorylating agents [13]. The final synthetic steps involve careful optimization of reaction conditions to maintain the stereochemical integrity of the Extended double bond while introducing the phosphonate prodrug moiety [13].

Alternative synthetic approaches have been developed to improve overall yield and reduce the number of synthetic steps . These optimized routes focus on enhancing the solubility and drug-like characteristics of the final product while maintaining the essential structural features required for biological activity [13].

Structure-Activity Relationship

The structure-activity relationship of afabicin is fundamentally determined by its specific binding interactions with the FabI enzyme active site [4] [7] [20]. The benzofuran ring system occupies a hydrophobic pocket formed by conserved residues including Tyr146, Pro191, Ile153, Met206, and Phe203, establishing critical hydrophobic interactions [4] [7].

The naphthyridine core forms essential hydrogen bonds with the backbone carbonyl and amide nitrogen of conserved residue Ala95 [4] [7]. Additionally, a water-mediated interaction occurs between the lactam carbonyl and the backbone amide of Gly97, contributing to the overall binding affinity [4] [7].

The acrylamide linker carbonyl establishes a crucial hydrogen bond with the conserved residue Tyr156, which is essential for catalytic activity [4] [20]. This interaction creates a hydrogen-bonding network that connects afabicin to Tyr157 through the nicotinamide adenine dinucleotide phosphate cofactor, forming a critical bridge between the inhibitor and catalytically important residues [20].

Crystallographic studies have revealed that afabicin binding induces the formation of an extensive water network between the ligand, nicotinamide adenine dinucleotide phosphate cofactor, and FabI enzyme [4] [7]. This structured water network contributes significantly to the thermodynamic stability of the inhibitor-enzyme complex and explains the exceptional potency of afabicin against the target enzyme [4] [7].

The methyl substituent on the benzofuran ring provides optimal steric interactions within the hydrophobic binding pocket, while the tertiary amine functionality contributes to the proper spatial positioning of the entire molecular framework [4] [20]. Modifications to these structural elements result in decreased binding affinity and reduced biological activity [4].

Physicochemical Properties

Afabicin exhibits specific physicochemical properties that influence its pharmaceutical characteristics and stability profile [12] [14]. The compound demonstrates a density of 1.4±0.1 grams per cubic centimeter, indicating a relatively compact molecular structure [12]. The theoretical boiling point is calculated at 876.6±75.0 degrees Celsius at 760 millimeters of mercury, reflecting the high thermal stability of the heterocyclic framework [12].

Table 2: Physicochemical Properties of Afabicin

| Property | Value |

|---|---|

| Density (g/cm³) | 1.4±0.1 |

| Boiling Point (°C at 760 mmHg) | 876.6±75.0 |

| Flash Point (°C) | 483.9±37.1 |

| Solubility | Soluble in dimethyl sulfoxide |

| Storage Conditions | Dry, dark at 0-4°C (short term) or -20°C (long term) |

The flash point of afabicin is determined to be 483.9±37.1 degrees Celsius, indicating significant thermal stability under normal storage and handling conditions [12]. The compound exhibits limited aqueous solubility but demonstrates good solubility in organic solvents such as dimethyl sulfoxide [14].

The lipophilicity characteristics of afabicin are optimized for cellular penetration while maintaining adequate aqueous solubility for pharmaceutical formulation [8]. The phosphonate prodrug functionality enhances water solubility compared to the active metabolite, facilitating intravenous administration [8] [9].

The compound demonstrates high tissue distribution characteristics following administration, with favorable pharmacokinetic properties including a half-life of 7-12 hours and oral bioavailability of approximately 70 percent [8]. The absence of significant food effects on absorption makes the compound suitable for flexible dosing schedules [8].

Stability Parameters

The stability profile of afabicin is characterized by its behavior under various environmental conditions and its conversion to the active metabolite [9] [11]. The compound exhibits good stability in solid state when stored under dry, dark conditions at temperatures between 0-4 degrees Celsius for short-term storage or -20 degrees Celsius for long-term preservation [14] [25].

In aqueous solution, afabicin undergoes rapid conversion to its active form, afabicin desphosphono, through enzymatic hydrolysis of the phosphonate moiety [8] [9]. This conversion process is facilitated by serine hydrolases and occurs efficiently following administration [8]. The stability of the active metabolite in cellular environments has been demonstrated to maintain 76.3 percent of the initial concentration after 30 hours of incubation [9].

The compound demonstrates stability during standard pharmaceutical processing conditions, with minimal degradation observed during routine handling and formulation procedures [14]. The heterocyclic framework provides inherent stability against hydrolytic degradation under physiological pH conditions [9].

Temperature sensitivity studies indicate that afabicin maintains structural integrity at ambient temperatures during shipping and storage, with degradation rates remaining within acceptable limits for pharmaceutical applications [14] [25]. The compound exhibits stability in both intravenous and oral formulations, supporting multiple routes of administration [8].

Afabicin exerts its antibacterial activity through highly specific inhibition of the enoyl-acyl carrier protein reductase enzyme, designated FabI [1] [2]. The FabI enzyme represents a critical component of the bacterial fatty acid synthesis machinery, catalyzing the final and rate-limiting step in each cycle of fatty acid elongation [3] [4]. This enzyme is responsible for the nicotinamide adenine dinucleotide hydrogen-dependent reduction of enoyl-acyl carrier protein substrates to their corresponding saturated acyl-acyl carrier protein products [5] [6].

The molecular architecture of FabI consists of a central beta-sheet containing seven beta-strands that is sandwiched between eight alpha-helices [7]. The enzyme functions as a homotetramer with 222 symmetry, yielding a total molecular weight of approximately 110.9 kilodaltons [7]. Each monomer within the tetrameric structure maintains the capacity for independent catalytic activity while exhibiting cooperative binding behavior for both substrate and cofactor molecules [8].

The catalytic mechanism involves the binding of nicotinamide adenine dinucleotide hydrogen as the preferred cofactor, although nicotinamide adenine dinucleotide phosphate hydrogen can also serve in this capacity [8] [9]. The enzyme demonstrates a marked preference for nicotinamide adenine dinucleotide hydrogen over its oxidized counterpart, nicotinamide adenine dinucleotide, with binding affinities differing by approximately 28-fold [8]. This selectivity arises from conformational constraints imposed by the glycosidic linkage between the nicotinamide and ribose moieties in the cofactor binding site [8].

The substrate binding loop, comprising residues 191-200 in the Escherichia coli enzyme structure, undergoes significant conformational changes during the catalytic cycle [7]. In the absence of substrate, this loop adopts an open conformation, but upon substrate binding and formation of the enzyme-substrate-cofactor ternary complex, the loop closes to form a protective lid over the active site [7]. This conformational change is essential for proper positioning of catalytic residues and protection of reaction intermediates from solvent exposure.

Bacterial Fatty Acid Synthesis (FASII) Blockade

The Type II fatty acid synthesis pathway represents the predominant mechanism for phospholipid acyl chain production in bacterial systems [10] [11]. Unlike the Type I fatty acid synthesis systems found in mammals and fungi, which utilize large multifunctional polypeptides, the bacterial Type II system employs discrete, monofunctional enzymes that work in coordinated fashion [10] [12].

Afabicin specifically targets the final step of the fatty acid elongation cycle within this pathway [1] [2]. The Type II fatty acid synthesis cycle begins with the condensation of malonyl-acyl carrier protein with a growing acyl chain, catalyzed by 3-ketoacyl-acyl carrier protein synthases [10]. This condensation reaction produces a 3-ketoacyl-acyl carrier protein intermediate, which subsequently undergoes reduction by the nicotinamide adenine dinucleotide phosphate hydrogen-dependent 3-ketoacyl-acyl carrier protein reductase to yield 3-hydroxyacyl-acyl carrier protein [10].

The 3-hydroxyacyl-acyl carrier protein product then serves as substrate for 3-hydroxyacyl-acyl carrier protein dehydratase, which removes water to generate an enoyl-acyl carrier protein intermediate containing a trans-configured double bond [10]. This enoyl-acyl carrier protein represents the direct substrate for FabI, which catalyzes the final reduction step to produce the saturated acyl-acyl carrier protein product [10] [9].

By inhibiting FabI function, afabicin effectively blocks the completion of each fatty acid elongation cycle, preventing the synthesis of essential membrane phospholipid components [1] [2] [5]. This blockade results in disruption of bacterial membrane integrity, impairment of energy metabolism, and ultimately bacterial cell death [5]. The essentiality of FabI for bacterial survival makes it an attractive target for antimicrobial intervention, as bacteria cannot readily bypass this enzymatic step through alternative metabolic pathways [4] [13].

The specificity of afabicin for bacterial fatty acid synthesis provides a significant therapeutic advantage, as mammalian cells utilize a fundamentally different Type I fatty acid synthesis system that is structurally and mechanistically distinct from the bacterial Type II pathway [10] [11]. This divergence in fatty acid synthesis mechanisms between prokaryotes and eukaryotes contributes to the selective toxicity profile of afabicin and related FabI inhibitors.

Molecular Binding Mechanisms

The active form of afabicin, afabicin desphosphono, exhibits its inhibitory activity through formation of a stable ternary complex involving the enzyme, the inhibitor, and the nicotinamide adenine dinucleotide cofactor [14] [15]. This binding mechanism distinguishes afabicin from competitive inhibitors that simply occupy the substrate binding site, as afabicin requires the presence of the oxidized cofactor for optimal binding affinity [8].

Crystallographic studies of related FabI inhibitors have revealed that effective compounds typically bind within the substrate channel of the enzyme, forming extensive contacts with both protein residues and the bound cofactor [7] [16]. The inhibitor binding site is located in close proximity to the nicotinamide ring of nicotinamide adenine dinucleotide, allowing for potential hydrogen bonding interactions and van der Waals contacts that stabilize the ternary complex [7].

The formation of the afabicin-FabI-nicotinamide adenine dinucleotide complex involves conformational changes in the enzyme structure, particularly in the substrate binding loop region [7]. Upon inhibitor binding, this flexible loop adopts a closed conformation that effectively sequesters the inhibitor within the active site, contributing to the observed slow-onset kinetics and extended residence time characteristic of potent FabI inhibitors [4] [17].

The thermodynamic stability of the ternary complex is enhanced by multiple favorable interactions, including hydrogen bonding between the inhibitor and enzyme residues, hydrophobic contacts within the binding pocket, and potential stacking interactions with the nicotinamide ring system [7]. These multiple interaction modes contribute to the high binding affinity observed for afabicin desphosphono, with dissociation constants in the nanomolar range [18].

The slow-onset inhibition kinetics exhibited by afabicin desphosphono reflects the time-dependent formation of the final, tightly bound enzyme-inhibitor complex [4]. Initial rapid binding is followed by a slower isomerization step that leads to the formation of the kinetically stable complex [4]. This binding mechanism results in extended residence times on the target enzyme, which correlates with enhanced antibacterial potency and potentially reduced susceptibility to resistance development [4] [17].

Structural Basis for Staphylococcal Selectivity

The remarkable selectivity of afabicin for staphylococcal species over other bacterial pathogens stems from specific structural features present in staphylococcal FabI enzymes that are absent or different in other bacterial species [1] [5] [19]. While FabI enzymes share a conserved overall fold across bacterial species, subtle differences in active site architecture, substrate binding regions, and cofactor binding domains contribute to species-specific inhibitor recognition patterns [16] [20].

Staphylococcal FabI enzymes possess unique amino acid sequences in key binding regions that create a complementary binding environment for afabicin desphosphono [1] [19]. These sequence differences result in altered electrostatic properties, hydrophobic surface patterns, and hydrogen bonding capabilities within the inhibitor binding site [21]. The specific arrangement of amino acid residues in staphylococcal FabI creates an optimal binding pocket geometry that maximizes favorable interactions with the afabicin pharmacophore while minimizing unfavorable contacts [18].

Comparative structural analysis reveals that non-staphylococcal bacterial species contain FabI variants with amino acid substitutions in critical binding regions that reduce affinity for afabicin desphosphono [1] [19]. These substitutions may involve changes in side chain size, charge distribution, or hydrogen bonding capacity that disrupt the optimal binding interactions required for high-affinity inhibitor recognition [18].

The substrate binding loop region, which plays a crucial role in inhibitor recognition and binding, exhibits sequence variations among different bacterial species [7] [22]. In staphylococcal FabI, this loop contains specific residues that facilitate optimal positioning and stabilization of afabicin desphosphono within the active site [7]. Non-staphylococcal species often possess different amino acid compositions in this region that are incompatible with high-affinity afabicin binding [1].

Additionally, the cofactor binding domain of staphylococcal FabI may exhibit subtle structural differences that influence the formation and stability of the ternary inhibitor complex [8]. These differences could affect the relative positioning of the nicotinamide adenine dinucleotide cofactor, which is essential for optimal afabicin binding, thereby contributing to the observed species selectivity [8].

The high degree of sequence conservation among staphylococcal species ensures that afabicin maintains consistent activity across different staphylococcal strains, including both coagulase-positive and coagulase-negative species [1] [23] [19]. This broad staphylococcal spectrum, combined with minimal activity against non-staphylococcal bacteria, provides an ideal therapeutic profile for targeted anti-staphylococcal therapy [1] [3].

Prodrug Activation Mechanisms

Afabicin functions as a phosphonate prodrug that undergoes enzymatic conversion to generate the pharmacologically active species, afabicin desphosphono [2] [15] [24]. The prodrug approach was implemented to address solubility limitations associated with the active compound while enabling both intravenous and oral formulation development [15] [25].

The molecular structure of afabicin incorporates a phosphonate ester linkage that serves as a cleavable protecting group for enhanced membrane permeability and pharmaceutical stability [26] [27]. The phosphonate moiety masks negative charges present in the active compound, thereby facilitating passive diffusion across biological membranes and improving oral bioavailability [28] [29].

Following administration, afabicin undergoes rapid enzymatic hydrolysis by cellular phosphatases to release afabicin desphosphono [15] [30]. This activation process occurs through nucleophilic attack by phosphatase enzymes on the phosphorus center, resulting in cleavage of the carbon-phosphorus bond and liberation of the active metabolite [28] [29]. The enzymatic conversion is facilitated by the presence of divalent metal ions, particularly zinc and magnesium, which serve as cofactors for phosphatase activity [29].

The activation mechanism involves initial binding of afabicin to the phosphatase active site, followed by coordination of the phosphonate group with metal cofactors [29]. Nucleophilic attack by an activated serine or threonine residue within the enzyme active site leads to formation of a covalent enzyme-phosphate intermediate [29]. Subsequent hydrolysis of this intermediate releases the dephosphorylated product and regenerates the free enzyme [29].

The pharmacokinetic profile of afabicin demonstrates rapid conversion to the active metabolite, with time to maximum concentration occurring within 2 to 4 hours following oral administration [15]. The conversion process exhibits high efficiency, with minimal accumulation of unchanged prodrug in plasma or tissues [5] [15]. This rapid and complete conversion ensures that therapeutic concentrations of afabicin desphosphono are achieved promptly following dosing [15].

The phosphatase-mediated activation mechanism provides several therapeutic advantages, including tissue-selective activation in metabolically active cells and reduced systemic exposure to inactive prodrug [28] [29]. The widespread distribution of phosphatase enzymes ensures efficient activation across various tissue compartments, supporting effective drug delivery to sites of infection [28] [29].

Enzymatic Conversion to Afabicin Desphosphono

The conversion of afabicin to afabicin desphosphono represents a critical pharmacokinetic step that determines the onset and duration of antibacterial activity [15] [24]. This enzymatic transformation occurs through the action of endogenous phosphatases that recognize the phosphonate ester linkage as a suitable substrate for hydrolytic cleavage [29] [30].

Multiple phosphatase isoforms contribute to afabicin activation, including alkaline phosphatases, acid phosphatases, and specialized phosphoesterases [29]. These enzymes are widely distributed throughout mammalian tissues, with particularly high concentrations found in liver, kidney, intestinal mucosa, and bone [29]. The tissue distribution of phosphatase activity influences the regional pharmacokinetics of afabicin activation and may contribute to enhanced drug concentrations at sites of bone and joint infections [5].

The enzymatic conversion process exhibits saturable kinetics, indicating that phosphatase capacity may become rate-limiting at high afabicin concentrations [29]. However, under therapeutic dosing conditions, the conversion appears to proceed efficiently without significant accumulation of unchanged prodrug [15]. The apparent Michaelis constant values for afabicin hydrolysis by various phosphatase isoforms suggest moderate to high affinity interactions that facilitate efficient substrate processing [29].

The stereochemical requirements for phosphatase recognition involve specific molecular conformations and electronic properties of the phosphonate substrate [29]. The afabicin molecular structure incorporates design elements that optimize recognition by endogenous phosphatases while maintaining appropriate stability for pharmaceutical formulation and storage [26] [27].

Factors that may influence the rate and extent of afabicin conversion include pH conditions, metal ion availability, competitive substrates, and enzyme expression levels [29]. The physiological pH range of most tissues provides optimal conditions for phosphatase activity, ensuring efficient prodrug activation under normal circumstances [29]. The requirement for metal cofactors, particularly zinc and magnesium, is typically satisfied by physiological concentrations of these essential elements [29].